molecular formula C21H16O4 B376146 2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one

2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one

Cat. No.: B376146
M. Wt: 332.3 g/mol
InChI Key: RTHLUXXSEISSOY-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one is a synthetic benzochromenone derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a valuable chemical scaffold for developing novel therapeutic agents, with studies highlighting its potential in oncology and infectious disease research. In anticancer research, this structural class has demonstrated potent and selective growth inhibitory activity (GI50) in the sub-micromolar range against a panel of human cancer cell lines, including breast cancer cells (MCF-7, MDA-MB-468) . The antitumor mechanism is complex and may involve binding to the aryl hydrocarbon receptor (AhR) , a pathway critical for the compound's selective biological activity . Furthermore, related benzochromenone structures have shown excellent growth inhibition against other cell lines, such as lung carcinoma (A549) and melanoma (A375), underscoring the broad utility of this chemotype in oncological studies . Beyond oncology, this compound and its analogs exhibit promising antimicrobial and antioxidant properties , making them versatile subjects for multifactorial biological studies . Recent research has also encompassed comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and computational studies, providing valuable preliminary data on the drug-likeness and pharmacokinetic characteristics of this molecule . The compound is synthesized via well-established routes, such as Claisen-Schmidt condensation, to ensure high purity and consistent quality for research applications . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)benzo[f]chromen-3-one

InChI

InChI=1S/C21H16O4/c1-23-19-10-8-14(11-20(19)24-2)16-12-17-15-6-4-3-5-13(15)7-9-18(17)25-21(16)22/h3-12H,1-2H3

InChI Key

RTHLUXXSEISSOY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)OC

Origin of Product

United States

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one is a member of the benzochromene family, which has garnered attention for its potential biological activities, including antioxidant, anticancer, and antibacterial properties. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The structure of this compound features a chromene core substituted with a dimethoxyphenyl group. This structural configuration is critical for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies demonstrate that derivatives of benzochromenes can scavenge free radicals effectively. The antioxidant activity is often assessed using assays such as DPPH and ABTS radical scavenging tests.

CompoundIC50 (µg/mL)Reference
This compoundTBD
Ascorbic Acid4.57

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies reveal that this compound induces apoptosis and cell cycle arrest in cancer cells.

Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects on the MCF-7 breast cancer cell line:

  • IC50 values were determined to assess the potency of the compound.
  • The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin.
Cell LineIC50 (µM)Mechanism of Action
MCF-7TBDApoptosis induction
HeLaTBDCell cycle arrest

Antibacterial Activity

Recent findings suggest that this compound exhibits antibacterial properties against various pathogens. It has been shown to inhibit Escherichia coli DNA topoisomerase I selectively without affecting human topoisomerases.

Mechanism of Action:

  • The compound acts as a poison inhibitor for bacterial topoisomerase I.
  • It demonstrates low toxicity to human cells at effective antibacterial concentrations.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coliTBD

Structure-Activity Relationship (SAR)

The biological activity of benzochromene derivatives is influenced by their structural modifications. The presence of methoxy groups in specific positions enhances antioxidant and anticancer activities while modulating antibacterial efficacy.

Scientific Research Applications

Anticancer Applications

The benzochromene core structure has been widely studied for its anticancer properties. Research indicates that derivatives of benzochromenes, including 2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one, exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, derivatives with specific substituents at the 1- and 9-positions of the benzochromene framework demonstrated varying degrees of antiproliferative activity, suggesting that structural modifications can enhance their efficacy against cancer cells .
  • Mechanism of Action : Compounds related to this compound have been observed to induce apoptosis and cell cycle arrest in cancer cells. This is achieved through mechanisms such as inhibition of topoisomerase enzymes and modulation of Bcl-2 protein activity, which are crucial pathways in cancer cell survival and proliferation .

Antimicrobial Activity

Research has also explored the antimicrobial potential of benzochromene derivatives. Studies have reported that certain compounds exhibit antibacterial and antifungal activities.

  • Antibacterial Properties : The synthesized derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, a related compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory zones comparable to standard antibiotics .
  • Fungal Activity : In addition to antibacterial effects, these compounds have also been evaluated for antifungal properties against pathogens like Candida albicans. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) were determined, indicating significant antimicrobial efficacy .

Other Therapeutic Applications

Beyond anticancer and antimicrobial applications, benzochromenes have been investigated for their potential in treating other health conditions.

  • Anti-inflammatory Effects : Some studies suggest that compounds with a benzochromene structure may possess anti-inflammatory properties, making them candidates for developing treatments for inflammatory diseases .
  • Vascular Protection : Certain derivatives have been identified as inhibitors of diabetes-induced vascular dysfunction, highlighting their potential role in cardiovascular health .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Study on MCF-7 CellsDemonstrated significant growth inhibition with IC50 values indicating potency against breast cancer cells .
Antimicrobial Activity AssessmentShowed effective inhibition against multiple bacterial strains with IZ ranging from 16 to 26 mm .
Structure-Activity Relationship AnalysisIdentified critical substituents at the 1 and 9 positions that enhance anticancer activity .

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